Cas no 2227721-82-4 (1-methyl-3-(oxan-4-yl)-4-(2S)-oxiran-2-yl-1H-pyrazole)

1-methyl-3-(oxan-4-yl)-4-(2S)-oxiran-2-yl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3-(oxan-4-yl)-4-(2S)-oxiran-2-yl-1H-pyrazole
- 2227721-82-4
- EN300-1728889
- 1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole
-
- インチ: 1S/C11H16N2O2/c1-13-6-9(10-7-15-10)11(12-13)8-2-4-14-5-3-8/h6,8,10H,2-5,7H2,1H3/t10-/m1/s1
- InChIKey: WXIWHEAXYWIRIF-SNVBAGLBSA-N
- ほほえんだ: O1C[C@@H]1C1=CN(C)N=C1C1CCOCC1
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
1-methyl-3-(oxan-4-yl)-4-(2S)-oxiran-2-yl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728889-0.1g |
1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole |
2227721-82-4 | 0.1g |
$1648.0 | 2023-09-20 | ||
Enamine | EN300-1728889-0.05g |
1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole |
2227721-82-4 | 0.05g |
$1573.0 | 2023-09-20 | ||
Enamine | EN300-1728889-1.0g |
1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole |
2227721-82-4 | 1g |
$1872.0 | 2023-06-04 | ||
Enamine | EN300-1728889-5.0g |
1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole |
2227721-82-4 | 5g |
$5429.0 | 2023-06-04 | ||
Enamine | EN300-1728889-5g |
1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole |
2227721-82-4 | 5g |
$5429.0 | 2023-09-20 | ||
Enamine | EN300-1728889-1g |
1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole |
2227721-82-4 | 1g |
$1872.0 | 2023-09-20 | ||
Enamine | EN300-1728889-0.25g |
1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole |
2227721-82-4 | 0.25g |
$1723.0 | 2023-09-20 | ||
Enamine | EN300-1728889-2.5g |
1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole |
2227721-82-4 | 2.5g |
$3670.0 | 2023-09-20 | ||
Enamine | EN300-1728889-0.5g |
1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole |
2227721-82-4 | 0.5g |
$1797.0 | 2023-09-20 | ||
Enamine | EN300-1728889-10.0g |
1-methyl-3-(oxan-4-yl)-4-[(2S)-oxiran-2-yl]-1H-pyrazole |
2227721-82-4 | 10g |
$8049.0 | 2023-06-04 |
1-methyl-3-(oxan-4-yl)-4-(2S)-oxiran-2-yl-1H-pyrazole 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
1-methyl-3-(oxan-4-yl)-4-(2S)-oxiran-2-yl-1H-pyrazoleに関する追加情報
1-Methyl-3-(oxan-4-yl)-4-(2S)-oxiran-2-yl-1H-pyrazole
The compound 1-methyl-3-(oxan-4-yl)-4-(2S)-oxiran-2-yl-1H-pyrazole (CAS No. 2227721-82-4) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This molecule belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of an oxane (tetrahydropyran) ring and an oxirane (epoxide) group introduces unique electronic and steric properties, making it a versatile compound for research and development.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive compounds. The oxan-4-yl group in this molecule contributes to its solubility and stability, while the (2S)-oxiran-2-yl group introduces chirality, which is crucial for enantioselective interactions in biological systems. These features make 1-methyl-3-(oxan-4-yl)-4-(2S)-oxiran-2-yl-1H-pyrazole a promising candidate for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
One of the most intriguing aspects of this compound is its synthetic versatility. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic asymmetric epoxidation, to synthesize this molecule efficiently. These methods not only enhance the yield but also improve the purity of the product, which is essential for downstream applications in pharmacology and material science.
Moreover, the integration of an oxirane group into the pyrazole framework has opened new avenues for exploring its reactivity under different conditions. For instance, studies have shown that the (2S)-oxiran moiety can undergo epoxide ring-opening reactions with nucleophiles, leading to the formation of diverse derivatives. This reactivity has been leveraged in designing prodrugs and click chemistry reagents, further expanding the utility of this compound.
In terms of biological activity, 1-methyl-3-(oxan-4-yli) derivatives have demonstrated potent inhibitory effects against several enzymes implicated in neurodegenerative diseases. For example, recent research has shown that this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The selectivity and efficacy of this compound suggest its potential as a lead molecule for developing therapeutic agents targeting cognitive disorders.
Another area where this compound has shown promise is in materials science. The incorporation of pyrazole moieties into polymer frameworks has been explored for applications in optoelectronics and sensors. The unique electronic properties of 1-methyl-pyrazole derivatives make them suitable candidates for designing organic semiconductors with tailored electronic characteristics.
Looking ahead, ongoing research is focused on optimizing the synthesis of CAS No. 2227721884 to reduce costs and improve scalability. Green chemistry approaches, such as using biocatalysts or solvent-free conditions, are being investigated to make the production process more environmentally friendly. Additionally, efforts are underway to explore its application in drug delivery systems, where its chiral oxirane group could play a pivotal role in targeting specific tissues or cells.
In conclusion, 1-methyl3(oxan4yl)4(2S)oxiran is a multifaceted compound with immense potential across diverse fields. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key player in future research and development endeavors.
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